N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-3-methoxybenzenecarboxamide
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Overview
Description
This compound features a cyano group, a trifluoromethyl group, and a sulfinyl group attached to a phenyl ring, which is further connected to a methoxybenzenecarboxamide moiety
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
It is known that trifluoromethylbenzenes can interact with various biological targets due to their unique chemical properties . The cyano and trifluoromethyl groups on the benzene ring may contribute to its reactivity and binding affinity to its targets.
Biochemical Pathways
Trifluoromethylbenzenes are known to be involved in various biochemical reactions due to their unique chemical properties .
Pharmacokinetics
The compound’s physical properties such as its solid state at room temperature , and its solubility in common organic solvents suggest that it may have good bioavailability.
Result of Action
It is known that trifluoromethylbenzenes can have various biological effects due to their unique chemical properties .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its stability may be affected by light and heat . Therefore, it is recommended to store the compound in a cool and dark place, below 15°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-3-methoxybenzenecarboxamide typically involves multiple steps:
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Formation of the Cyano Group:
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is often introduced via electrophilic aromatic substitution using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a catalyst like copper(I) iodide (CuI).
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Sulfinylation: : The sulfinyl group can be introduced through oxidation of a thioether precursor using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
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Amide Formation: : The final step involves the formation of the amide bond, typically achieved by reacting the carboxylic acid derivative with an amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing more efficient catalysts, and optimizing purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The sulfinyl group in the compound can undergo further oxidation to form sulfone derivatives using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: : The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium cyanide (NaCN), trifluoromethyl iodide (CF3I), copper(I) iodide (CuI)
Major Products
Oxidation: Sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Chemistry
In synthetic chemistry, N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-3-methoxybenzenecarboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. It may also exhibit biological activities such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound could be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics. Its derivatives might find applications in the production of specialty chemicals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide
- N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide
Uniqueness
Compared to similar compounds, N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-3-methoxybenzenecarboxamide is unique due to its specific combination of functional groups. The presence of both a sulfinyl and a methoxybenzenecarboxamide moiety provides distinct chemical properties and reactivity patterns, making it a versatile compound for various applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[3-cyano-4-[3-(trifluoromethyl)phenyl]sulfinylphenyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O3S/c1-30-18-6-2-4-14(11-18)21(28)27-17-8-9-20(15(10-17)13-26)31(29)19-7-3-5-16(12-19)22(23,24)25/h2-12H,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXADZLRNWOGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)S(=O)C3=CC=CC(=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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